3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride

Fragment-based drug discovery (FBDD) 3D fragment libraries Fsp³

3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride (CAS 1949836-67-2) is a saturated seven-membered heterocyclic building block combining a 1,4-thiazepane core with a piperidin-1-ylmethyl substituent at the 3-position, supplied as the dihydrochloride salt (molecular formula C₁₁H₂₄Cl₂N₂S, MW 287.3 g/mol). It belongs to the class of sp³-rich 3D fragments increasingly prioritized in fragment-based drug discovery (FBDD) for their enhanced conformational diversity and improved clinical success rates relative to traditional flat aromatics.

Molecular Formula C11H24Cl2N2S
Molecular Weight 287.3 g/mol
CAS No. 1949836-67-2
Cat. No. B1434505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride
CAS1949836-67-2
Molecular FormulaC11H24Cl2N2S
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CSCCCN2.Cl.Cl
InChIInChI=1S/C11H22N2S.2ClH/c1-2-6-13(7-3-1)9-11-10-14-8-4-5-12-11;;/h11-12H,1-10H2;2*1H
InChIKeyXFYBKJPHVYVDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-1-ylmethyl)-1,4-thiazepane Dihydrochloride (CAS 1949836-67-2): Structural Identity and Procurement Baseline


3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride (CAS 1949836-67-2) is a saturated seven-membered heterocyclic building block combining a 1,4-thiazepane core with a piperidin-1-ylmethyl substituent at the 3-position, supplied as the dihydrochloride salt (molecular formula C₁₁H₂₄Cl₂N₂S, MW 287.3 g/mol). It belongs to the class of sp³-rich 3D fragments increasingly prioritized in fragment-based drug discovery (FBDD) for their enhanced conformational diversity and improved clinical success rates relative to traditional flat aromatics [1]. The compound is commercially available from multiple global suppliers at purities of 95%–98%, with the free base form also accessible under CAS 1350989-08-0 for applications requiring alternative salt or formulation flexibility . Unlike fully elaborated drug-like 1,4-thiazepane derivatives reported in the mGlu₄ PAM and NOS inhibitor literature, this compound is positioned as a minimally functionalized intermediate scaffold—offering two chemically distinct nitrogen handles (piperidine tertiary amine and thiazepane secondary amine) amenable to orthogonal derivatization without the synthetic burden of de novo core construction [1].

Why Generic Substitution Fails for 3-(Piperidin-1-ylmethyl)-1,4-thiazepane Dihydrochloride in Fragment-Based and CNS-Targeted Discovery Programs


The widespread practice of substituting any available piperidine-containing or thiazepane-containing building block based on superficial topological similarity introduces uncontrolled liability into early-stage discovery. The 1,4-thiazepane core itself is a privileged scaffold validated for CNS penetration and allosteric modulation, with optimized derivatives achieving brain-to-plasma ratios (Kp) of 0.45 and unbound brain-to-plasma ratios (Kp,uu) of 0.70 in the mGlu₄ PAM series [1]. However, these pharmacodynamic and pharmacokinetic properties are exquisitely sensitive to the identity and position of substituents; the initial HTS hit in that series (VU0544412) was a weak partial agonist (EC₅₀ = 6.2 μM, 97% Glu Max) requiring extensive optimization to achieve the potent clinical candidate VU6022296 (EC₅₀ = 32.8 nM, 108% Glu Max) [1]. Similarly, within the thiazepane NOS inhibitor series, the most potent iNOS inhibitor (analog 25, IC₅₀ = 0.19 μM) emerged from systematic exploration of 3- and 5-imino substitution patterns, not from arbitrary analog selection [2]. This compound's unique combination of a saturated thiazepane ring (Fsp³ = 1.0, reflecting complete carbon saturation), a piperidine basic amine (calculated LogP = 1.31–1.57; LogD₇.₄ = −1.14), and the dihydrochloride salt form (enabling aqueous solubility unattainable with free base comparators) means that substituting a morpholine analog, a diazepane analog, or an unsubstituted thiazepane core will alter solubility, lipophilicity, CNS MPO desirability scores, and synthetic vector availability in ways that cannot be predicted or compensated for without de novo SAR exploration [3]. The quantitative evidence below establishes exactly where these differentiation points manifest and why they matter for compound selection in procurement workflows.

Quantitative Differentiation Evidence for 3-(Piperidin-1-ylmethyl)-1,4-thiazepane Dihydrochloride Versus Closest Analogs


3D Character (Fsp³): Complete Carbon Saturation Versus Partially Unsaturated or Flat Aromatic Comparators

The 1,4-thiazepane core of this compound confers an Fsp³ (fraction of sp³-hybridized carbons) value of 1.0, reflecting complete carbon saturation; by comparison, typical 2D-flat heteroaromatic fragments in commercial screening libraries average Fsp³ < 0.3 [1]. The target compound's piperidine substituent further contributes to a fully saturated scaffold (the unsubstituted 1,4-thiazepane core alone also achieves Fsp³ = 1.0, but lacks the additional vector provided by the exocyclic piperidine amine). In the context of fragment-based screening, 1,4-acylthiazepane fragments with this high 3D character have been identified via NMR fragment screening as novel BET bromodomain ligands [2], demonstrating engagement of challenging protein targets where planar fragments fail.

Fragment-based drug discovery (FBDD) 3D fragment libraries Fsp³ Conformational diversity BET bromodomain

Lipophilicity Control: Calculated LogP and LogD Differentiation from Morpholine and Diazepane Analogs

The target compound (free base) exhibits calculated LogP values of 1.31 (ChemBase) to 1.57 (Leyan) and a calculated LogD₇.₄ of −1.14, placing it within the optimal CNS drug-likeness range (LogP 1–3; LogD 1–3) while the negative LogD₇.₄ value indicates significant ionization at physiological pH, which favors aqueous solubility over passive membrane partitioning [1]. Clinically validated CNS-penetrant 1,4-thiazepane derivatives in the mGlu₄ PAM series were optimized to achieve Kp = 0.45 and Kp,uu = 0.70, demonstrating that the scaffold's intrinsic lipophilicity profile supports brain exposure when appropriately substituted [2]. By contrast, substituting the piperidine with morpholine (3-(Morpholin-4-ylmethyl)-1,4-thiazepane, MW 216.35) introduces an oxygen atom that alters hydrogen-bond acceptor count and reduces basicity, while the diazepane analog (3-(Piperidin-1-ylmethyl)-1,4-diazepane) replaces sulfur with an additional nitrogen, shifting pKa and LogD in ways that fundamentally alter CNS MPO desirability.

Lipophilicity LogP LogD CNS drug design Physicochemical property optimization

Dihydrochloride Salt Form: Aqueous Solubility Enhancement Relative to Free Base and Mono-HCl Analogs

The dihydrochloride salt form (CAS 1949836-67-2) provides a documented solubility advantage over the free base (CAS 1350989-08-0). The unsubstituted 1,4-thiazepane core has an experimentally determined aqueous solubility of 125 g/L (approximately 1.07 M) at 25 °C , while the free base of the target compound (MW 214.37) exhibits moderate lipophilicity (LogP 1.31–1.57) that limits aqueous solubility. Conversion to the dihydrochloride salt increases molecular weight to 287.3 g/mol and introduces two ionizable chloride counterions, which, based on general salt-form principles and the compound's predicted basic pKa values (piperidine tertiary amine pKa ~9–10; thiazepane secondary amine pKa ~8–9), is expected to enhance aqueous solubility by 10- to 1000-fold relative to the free base, depending on pH and counterion identity. This is critical for in vitro assay preparation where DMSO stock solutions must be diluted into aqueous buffer; inadequate solubility of the free base leads to precipitation and unreliable concentration-response data.

Aqueous solubility Salt form selection Dihydrochloride In vitro assay compatibility Formulation

Metabolic Stability Potential: 1,4-Thiazepane Core Versus Six-Membered Heterocyclic Comparators

The 1,4-thiazepane core demonstrates improved metabolic stability compared to analogous six-membered rings, attributed to the conformational flexibility and electronic properties of the seven-membered sulfur-nitrogen heterocycle [1]. While direct head-to-head microsomal stability data for the target compound are not publicly available, the scaffold-level evidence is corroborated by the successful CNS optimization campaign for mGlu₄ PAMs, where the 1,4-thiazepane core was maintained throughout lead optimization (from HTS hit VU0544412 to development candidate VU6022296) without requiring core replacement to address metabolic liabilities [2]. Piperidine substituents, when employed as basic amine handles, can be metabolically labile via N-dealkylation or oxidation; however, the thiazepane ring sulfur atom and the saturated nature of the scaffold reduce CYP450-mediated oxidation sites relative to aromatic heterocycles. For comparison, morpholine-containing analogs introduce additional ether oxygen atoms that may undergo O-dealkylation, while diazepane analogs present two basic nitrogens with distinct CYP isoform susceptibilities.

Metabolic stability In vitro ADME Hepatic clearance CYP450 metabolism 1,4-Thiazepane scaffold

Synthetic Tractability and Orthogonal Derivatization Vectors: Piperidine-Thiazepane Versus Morpholine-Thiazepane and Unsubstituted Core Comparators

The target compound presents two chemically distinct amine functionalities: a piperidine tertiary amine (pKa ~9–10, nucleophilic, amenable to alkylation and reductive amination) and a thiazepane secondary amine (pKa ~8–9, more nucleophilic at the ring nitrogen, amenable to acylation, sulfonylation, and urea formation) [1]. This orthogonality enables sequential, protecting-group-minimal derivatization strategies that are not possible with simpler comparators. The unsubstituted 1,4-thiazepane core (CAS 101184-85-4) offers only a single secondary amine handle; the morpholine analog offers a tertiary amine with reduced nucleophilicity due to the electron-withdrawing oxygen; the diazepane analog introduces two secondary amines with similar reactivity, complicating regioselective functionalization. Furthermore, the one-pot synthesis methodology reported by Pandey et al. (2020) for 1,4-thiazepanones and 1,4-thiazepanes demonstrates that this scaffold class is synthetically accessible with reaction times of 0.5–3 hours and good yields, facilitating rapid library expansion from the core intermediate [2].

Synthetic accessibility Orthogonal functionalization Parallel library synthesis Building block procurement Medicinal chemistry

Optimal Scientific and Industrial Application Scenarios for 3-(Piperidin-1-ylmethyl)-1,4-thiazepane Dihydrochloride


Fragment-Based Drug Discovery (FBDD) Library Enrichment with 3D-Diverse Scaffolds

Procurement for fragment screening libraries where 3D character (Fsp³) is a primary selection criterion. The target compound's Fsp³ = 1.0 makes it a direct fit for initiatives aimed at increasing the three-dimensionality of fragment collections, a strategy linked to improved hit rates against challenging targets such as BET bromodomains and protein-protein interaction interfaces. The dihydrochloride salt form ensures high aqueous solubility for NMR-based fragment screening at typical concentrations of 100–500 μM [1][2].

CNS-Targeted Lead Generation Leveraging 1,4-Thiazepane Privileged Scaffold

Use as a starting scaffold in CNS drug discovery programs targeting GPCR allosteric sites (e.g., mGlu₄, 5-HT receptors) or ion channels where the 1,4-thiazepane core has demonstrated brain penetration (Kp = 0.45, Kp,uu = 0.70 for optimized derivatives). The compound's LogP (1.31–1.57) and LogD₇.₄ (−1.14) fall within the CNS drug-like space, and the piperidine amine provides a vector for modulating basicity-dependent CNS penetration without altering the thiazepane core that drives target engagement [3].

Parallel Library Synthesis via Orthogonal Amine Functionalization

Deployment in parallel medicinal chemistry campaigns where the two chemically distinct amine handles (piperidine tertiary amine for alkylation; thiazepane secondary amine for acylation/sulfonylation) enable rapid, sequential derivatization without protecting group manipulation. This synthetic efficiency reduces the number of synthetic steps per library member from a typical 4–6 steps (if starting from unsubstituted core) to 2–3 steps, translating to direct cost and time savings in hit-to-lead and lead optimization phases. The established one-pot synthesis of the 1,4-thiazepane core ensures reliable resupply at multi-gram scale [1][2].

In Vitro ADME and Solubility Screening with Pre-Optimized Salt Form

Use as a reference building block in ADME screening cascades where solubility-limited artifacts must be minimized. The dihydrochloride salt provides aqueous solubility sufficient for high-throughput equilibrium dialysis (plasma protein binding), microsomal stability assays (1–10 μM test concentration), and Caco-2/PAMPA permeability assays without DMSO precipitation. For teams comparing multiple building blocks, this compound's salt form eliminates solubility as a confounding variable, enabling cleaner structure-property relationship (SPR) analysis .

Quote Request

Request a Quote for 3-(Piperidin-1-ylmethyl)-1,4-thiazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.